REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[S:3].Cl[CH:6]([C:12](=O)[C:13]([O:15][CH2:16][CH3:17])=[O:14])[C:7]([O:9][CH2:10][CH3:11])=[O:8]>C(O)C.O>[NH2:1][C:2]1[S:3][C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[N:4]=1
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Name
|
|
Quantity
|
1.7 g
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Type
|
reactant
|
Smiles
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NC(=S)N
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)C(C(=O)OCC)=O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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at reflux for one hour
|
Duration
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1 h
|
Type
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CUSTOM
|
Details
|
was removed
|
Type
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CUSTOM
|
Details
|
leaving a white solid
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Type
|
FILTRATION
|
Details
|
the resulting precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried (4.6 g, 87%)
|
Name
|
|
Type
|
|
Smiles
|
NC=1SC(=C(N1)C(=O)OCC)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |